molecular formula C20H21N3O2 B6512053 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide CAS No. 1797179-71-5

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide

Cat. No.: B6512053
CAS No.: 1797179-71-5
M. Wt: 335.4 g/mol
InChI Key: GATNHXZKGAUWLI-UHFFFAOYSA-N
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Description

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs, and a methoxypyrrolidine moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the methoxypyrrolidine group. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxypyrrolidine moiety can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The methoxypyrrolidine moiety enhances its binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-25-16-10-11-23(13-16)15-8-6-14(7-9-15)22-20(24)18-12-21-19-5-3-2-4-17(18)19/h2-9,12,16,21H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNHXZKGAUWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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